mono-Methyl phosphate bis(cyclohexylammonium) salt

Descripción

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound is cyclohexanamine;methyl dihydrogen phosphate, which accurately reflects the stoichiometric relationship between the constituent components. This nomenclature follows systematic naming conventions that identify both the organic base component (cyclohexanamine) and the phosphate ester moiety (methyl dihydrogen phosphate). The systematic classification places this compound within the broader category of organophosphorus salts, specifically as an ammonium salt derivative of a phosphate ester.

The compound belongs to the chemical class of phosphate esters, which are characterized by the presence of phosphorus-oxygen bonds with organic substituents. Within this classification, this compound represents a specific subclass where the phosphate group is mono-substituted with a methyl group and stabilized by two cyclohexylammonium counterions. This structural arrangement creates a salt complex that exhibits distinct physical and chemical properties compared to the parent phosphoric acid or its other ester derivatives.

The systematic approach to naming this compound emphasizes the 1:2 stoichiometric ratio between the methyl dihydrogen phosphate anion and the cyclohexylammonium cations. This ratio is fundamental to understanding the compound's stability and its behavior in various chemical environments. The cyclohexanamine component contributes to the compound's solubility characteristics and provides steric bulk that influences intermolecular interactions.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service has assigned the registry number 7023-27-0 to this compound, providing a unique identifier for this specific compound in chemical databases and literature. This CAS number serves as the definitive reference for the compound across various chemical information systems and regulatory databases, ensuring consistent identification regardless of naming variations.

Alternative chemical names for this compound include several systematic and descriptive variations that reflect different aspects of its chemical structure. The compound is also known as monomethyl phosphate di(cyclohexylammonium) salt, which emphasizes the monomethyl substitution pattern on the phosphate group. Another commonly used designation is phosphoric acid methyl ester di(cyclohexylammonium) salt, which highlights the ester linkage formation between phosphoric acid and methanol, subsequently neutralized with cyclohexylammonium.

Additional nomenclature variations found in chemical literature include cyclohexanamine, methyl dihydrogen phosphate, which directly describes the salt formation between these two components. The compound may also be referenced as mono-methyl phosphate bis(cyclohexylamine), though this designation is less precise as it does not explicitly indicate the protonated state of the amine groups. These various naming conventions reflect the complexity of organophosphorus salt nomenclature and the need for precise chemical identification in research and industrial applications.

The molecular identifier systems provide further classification details, with the compound assigned specific identifiers in multiple chemical databases. The DSSTox Substance ID DTXSID70585213 provides additional regulatory and toxicological database linkage. The compound also possesses a unique MDL number MFCD00070071, which is utilized in various chemical inventory and catalog systems.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₃H₃₁N₂O₄P, which reflects the complete stoichiometric composition of the salt complex. This formula encompasses one methyl dihydrogen phosphate unit (CH₅O₄P) and two cyclohexylammonium units (2C₆H₁₃N), representing the fundamental 1:2 stoichiometric relationship that defines this salt formation. The molecular weight of the compound is precisely calculated as 310.37 grams per mole, providing essential information for quantitative chemical applications.

The stoichiometric composition can be analyzed through its component breakdown, where the methyl dihydrogen phosphate anion contributes the molecular formula CH₅O₄P with a molecular weight of 112.02 grams per mole. Each cyclohexylammonium cation contributes C₆H₁₄N with a molecular weight of 100.18 grams per mole. The mathematical relationship confirms the overall molecular weight: 112.02 + (2 × 100.18) = 312.38 grams per mole, with minor variations due to rounding in different measurement systems.

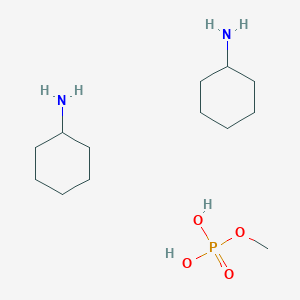

The structural representation through SMILES notation provides a detailed molecular connectivity description: COP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N. This notation illustrates the methyl phosphate component connected to two distinct cyclohexanamine units, emphasizing the non-covalent ionic interactions that maintain the salt structure. The InChI designation InChI=1S/2C6H13N.CH5O4P/c27-6-4-2-1-3-5-6;1-5-6(2,3)4/h26H,1-5,7H2;1H3,(H2,2,3,4) provides additional molecular connectivity information that is essential for computational chemistry applications.

The elemental composition analysis reveals the distribution of atoms within the molecular structure: thirteen carbon atoms, thirty-one hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one phosphorus atom. This composition reflects the organic nature of the compound while highlighting the presence of the phosphorus center that imparts unique chemical reactivity characteristics. The nitrogen-to-phosphorus ratio of 2:1 confirms the bis(cyclohexylammonium) stoichiometry that is fundamental to the compound's identity and stability.

Propiedades

IUPAC Name |

cyclohexanamine;methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYJRUYHUYAPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585213 | |

| Record name | Methyl dihydrogen phosphate--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7023-27-0 | |

| Record name | Methyl dihydrogen phosphate--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The preparation of mono-methyl phosphate bis(cyclohexylammonium) salt typically follows a multi-step process involving:

- Generation of methyl phosphate intermediate

- Conversion to its acidic form

- Neutralization with cyclohexylamine to form the bis(cyclohexylammonium) salt

This approach leverages ion-exchange techniques and organic synthesis methods to achieve the desired salt form.

Stepwise Preparation Methodology

2.1. Generation of Methyl Phosphate Intermediate

- Methyl phosphate is often prepared via hydrolysis or partial esterification of phosphoric acid derivatives.

- For example, methyl phosphate can be obtained by ion-exchange of methyl phosphoric acid on an H^+-Dowex-50® resin column, which helps in obtaining the free acid form of methyl phosphate.

- The methyl phosphate solution is then converted into a mixture of mono- and dianionic forms by adding a base such as diisopropylethylamine (DIEA), which can be replaced by cyclohexylamine in the target salt preparation.

2.2. Conversion to Bis(cyclohexylammonium) Salt

- The acidic methyl phosphate is neutralized by adding cyclohexylamine in a stoichiometric amount to form the bis(cyclohexylammonium) salt.

- This neutralization is typically performed in an organic solvent such as acetonitrile or methanol under controlled temperature conditions.

- The reaction mixture is then subjected to lyophilization or vacuum drying to remove solvents and isolate the solid salt.

- The resulting residue is purified by recrystallization or chromatography, often using silica gel with acetone or other suitable eluents.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyl phosphate formation | Ion-exchange on H^+-Dowex-50® resin | Produces methyl phosphoric acid |

| Conversion to anionic form | Addition of base (e.g., DIEA or cyclohexylamine) | Forms mono- and dianionic phosphate species |

| Neutralization | Cyclohexylamine, stoichiometric amounts | Forms bis(cyclohexylammonium) salt |

| Solvent | Acetonitrile (MeCN) or methanol | Good solubility and reaction medium |

| Isolation | Lyophilization or vacuum drying | Removes solvent, yields solid salt |

| Purification | Silica gel chromatography with acetone as eluent | Ensures high purity |

Research Findings and Optimization

- The use of ion-exchange resin columns is critical for obtaining high-purity methyl phosphate acid, which is a precursor to the salt.

- The choice of base for neutralization influences the solubility and crystallinity of the final salt. Cyclohexylamine is preferred due to its ability to form stable ammonium salts with good handling properties.

- Reaction temperature is generally maintained at room temperature to avoid decomposition of sensitive phosphate esters.

- Lyophilization is favored over simple evaporation to prevent thermal degradation and to obtain a dry, stable product.

- Chromatographic purification using acetone as an eluent on silica gel columns effectively removes impurities and unreacted starting materials.

Comparative Analysis of Preparation Methods

| Parameter | Ion-Exchange + Neutralization Method | Alternative Direct Esterification Methods* |

|---|---|---|

| Purity | High, due to ion-exchange and chromatography | Moderate, may require further purification |

| Yield | Moderate to high | Variable, often lower due to side reactions |

| Reaction Complexity | Moderate | Higher, requires careful control of esterification |

| Scalability | Good | Limited by reaction conditions |

| Stability of Product | High, due to controlled drying and purification | Variable, depends on reaction conditions |

*Note: Alternative direct esterification methods involve direct reaction of phosphoric acid derivatives with methylating agents and cyclohexylamine, but are less documented for this specific salt.

Summary Table of Key Preparation Parameters

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Ion-exchange resin treatment | H^+-Dowex-50® resin | Produces methyl phosphoric acid |

| Base addition | Cyclohexylamine (stoichiometric) | Forms bis(cyclohexylammonium) salt |

| Solvent choice | Acetonitrile or methanol | Ensures solubility and reaction efficiency |

| Drying | Lyophilization or vacuum drying | Prevents decomposition, yields solid salt |

| Purification | Silica gel chromatography | Removes impurities, enhances purity |

Análisis De Reacciones Químicas

Types of Reactions: Mono-Methyl phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can undergo substitution reactions where the methyl group or the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.

Aplicaciones Científicas De Investigación

Nucleoside Phosphate Prodrugs

MMPCAS serves as a key intermediate in the synthesis of nucleoside phosphate and phosphonate prodrugs. These compounds are crucial for developing antiviral and anticancer therapies. For example, MMPCAS has been utilized in synthesizing various bis(POM)-phosphate prodrugs that enhance the bioavailability of nucleoside analogs like AZT (zidovudine) and ddU (2',3'-dideoxyuridine) .

Biochemical Studies

In biochemical research, MMPCAS is employed to study phosphate modifications in nucleic acids. Its ability to form stable complexes with nucleotides allows for detailed investigations into enzyme mechanisms and substrate interactions .

Drug Delivery Systems

Due to its amphiphilic nature, MMPCAS is explored in drug delivery systems where it can facilitate the transport of therapeutic agents across biological membranes. Its structural properties enable it to form liposomes or micelles that encapsulate drugs, enhancing their solubility and stability .

Case Study 1: Synthesis of Nucleoside Prodrugs

Research conducted by Agrofoglio et al. demonstrated the effectiveness of MMPCAS in synthesizing bis(POM)-prodrugs for nucleosides, achieving yields up to 47% through optimized reaction conditions involving chloromethyl pivalate . This study highlights the compound's utility in pharmaceutical applications.

| Compound | Yield (%) | Methodology |

|---|---|---|

| AZT bis(POM)-monophosphate | 22% | Reaction with iodomethyl pivalate |

| PMEA bis(alkyloxymethyl)-carbonate | 50-70% | Coupling with chloromethyl carbonates |

Case Study 2: Biochemical Mechanisms

A study published in Nature explored how MMPCAS affects enzyme activity in phosphatase reactions. The results indicated that the compound enhances substrate binding affinity, providing insights into enzyme kinetics and potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of mono-Methyl phosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets include enzymes and proteins that play key roles in these pathways.

Comparación Con Compuestos Similares

Structural and Functional Differences

Bis(cyclohexylammonium) salts are commonly used to stabilize phosphate esters for enzymatic studies. Below is a comparison of mono-methyl phosphate bis(cyclohexylammonium) salt with structurally analogous compounds:

Solubility and Stability

- Mono-methyl phosphate: Exhibits moderate solubility in aqueous buffers due to cyclohexylammonium counterions, though solubility varies with solvent composition (e.g., DMSO/water mixtures may reduce solubility for some salts) .

- 4-Nitrophenyl phosphate : High solubility in water, making it ideal for kinetic assays. Sodium or tetrabutylammonium salts are alternatives but may suffer hydrolysis issues during synthesis .

- Phosphorothioate analogs : Bis(cyclohexylammonium) phosphorothioates (e.g., phenyl phosphorothioate) show lower solubility in DMSO/water mixtures, necessitating counterion exchange to tetrabutylammonium for calorimetry .

Enzymatic Reactivity

- Mono-methyl phosphate: Serves as a substrate for phosphatases, releasing inorganic phosphate (Pi) for quantification . Its methyl group confers specificity for methyl-directed enzymes.

- 4-Nitrophenyl phosphate: Rapid hydrolysis by alkaline phosphatase yields 4-nitrophenolate (yellow), enabling real-time kinetic monitoring .

- Phenolphthalein monophosphate: Hydrolysis generates phenolphthalein, detectable via pH-dependent color change, useful in high-throughput screening .

- 2-Deoxy-α-D-ribose 1-phosphate : Used to study ribokinases and nucleoside phosphorylases, with enzymatic activity measured via Pi release .

Research Findings

- Thermodynamic Studies : Enthalpies of solution for bis(cyclohexylammonium) salts (e.g., phenyl phosphate) range from -5 to -15 kcal/mol, reflecting polyvalent electrolyte behavior .

- Cellular Assays: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt (IP1) showed high OD510 values in MCF-7 cell assays, indicating robust interaction with cellular phosphatases .

- Synthetic Utility: Mono-methyl phosphate is critical in cell-free systems for phospholipid synthesis, where its stability in buffered solutions supports prolonged enzymatic activity .

Key Differentiators and Challenges

- Specificity: The methyl group in mono-methyl phosphate limits its utility to methyl-specific enzymes, whereas 4-nitrophenyl and phenolphthalein derivatives are broadly applicable .

- Synthesis Challenges : Conversion to alternative salts (e.g., tetrabutylammonium) may lead to hydrolysis, as observed with pNPPT .

- Detection Sensitivity: 4-Nitrophenyl phosphate offers superior sensitivity (nanomolar detection limits) compared to colorimetric methods for phenolphthalein derivatives .

Actividad Biológica

Mono-Methyl Phosphate Bis(cyclohexylammonium) Salt (MMPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of MMPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MMPC is a salt formed from mono-methyl phosphate and cyclohexylammonium. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly in the context of drug delivery and enzymatic activity.

The biological activity of MMPC is primarily attributed to its phosphate group, which can participate in various biochemical processes. Phosphorylation is a key mechanism through which MMPC may exert its effects, influencing enzyme activity and cellular signaling pathways.

- Phosphorylation : The phosphate group can act as a donor in phosphorylation reactions, which are critical for many cellular processes including signal transduction and metabolic regulation.

- Enzyme Interaction : MMPC's interaction with enzymes such as kinases and phosphatases may modulate their activity, potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that MMPC exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that compounds similar to MMPC can inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways involved in proliferation and survival .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of MMPC in a glioblastoma model. The results indicated that MMPC significantly reduced tumor size compared to control groups. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Study 2: Neuroprotection

In a separate study focusing on neurodegenerative diseases, MMPC demonstrated potential neuroprotective effects by enhancing neuronal survival under oxidative stress conditions. The compound was shown to upregulate antioxidant defenses in neuronal cell lines, suggesting its utility in treating conditions like Alzheimer's disease .

Data Tables

Q & A

How is mono-methyl phosphate bis(cyclohexylammonium) salt employed as a substrate in enzymatic assays, and what methodological considerations are critical for reproducible results?

Answer:

This compound is commonly used as a phosphate donor or substrate in assays for phosphatases and kinases. For example, in colorimetric assays, enzymatic cleavage releases inorganic phosphate (Pi), which can be quantified using methods like the Lowry-Lopez assay . Key considerations include:

- Buffer pH : Enzymatic activity is pH-dependent. Sodium acetate buffer (pH 5.0–5.5) is optimal for certain phosphorylases, while alkaline phosphatase assays may require higher pH .

- Substrate Concentration : Typically, 10 mM concentrations are used to ensure saturation kinetics .

- Detection Sensitivity : Pairing with fluorogenic reporters (e.g., 4-methylumbelliferyl derivatives) enhances sensitivity in low-activity systems .

What physicochemical properties of this compound influence its stability and compatibility with biochemical assays?

Answer:

Relevant properties include:

- Solubility : Similar bis(cyclohexylammonium) salts exhibit aqueous solubility of ~50 mg/mL, enabling use in aqueous buffers .

- Storage Conditions : Stability is maintained at −20°C, as degradation (e.g., hydrolysis) occurs at room temperature .

- LogP (2.52) : Moderate hydrophobicity may necessitate solubilization aids (e.g., surfactants) in complex matrices .

How can researchers resolve contradictions in kinetic data when using this compound across different assay formats (e.g., colorimetric vs. fluorogenic)?

Answer:

Discrepancies often arise from:

- Detection Method Sensitivity : Fluorogenic assays (e.g., 4-methylumbelliferyl-based) detect lower enzyme activities than colorimetric methods (e.g., pNPP hydrolysis) .

- Interfering Substances : Contaminants in crude lysates (e.g., endogenous phosphatases) can skew results. Pre-treatment with phosphatase inhibitors or using purified enzymes mitigates this .

- Buffer Composition : Ionic strength and divalent cations (e.g., Mg²⁺) modulate enzyme-substrate affinity. Standardizing buffer conditions across assays is critical .

What advanced experimental designs leverage this compound to study enzyme mechanisms or inhibitor screening?

Answer:

- Mechanistic Studies : Pre-steady-state kinetics using stopped-flow methods can elucidate catalytic steps (e.g., phosphoryl transfer) .

- High-Throughput Screening (HTS) : Coupling with fluorogenic detection enables rapid screening of phosphatase inhibitors in 96/384-well formats .

- Mutagenesis Analysis : Pairing with site-directed mutants (e.g., GpdQ phosphatase) identifies residues critical for substrate binding .

How does the choice of counterion (cyclohexylammonium) impact the compound’s reactivity and compatibility with biological systems?

Answer:

- Reactivity : The cyclohexylammonium ion stabilizes the phosphate moiety, reducing non-specific hydrolysis compared to sodium or potassium salts .

- Biological Compatibility : Low toxicity of cyclohexylammonium makes it suitable for cell-based assays, though high concentrations (>50 mM) may inhibit growth .

- Interference in Assays : Ammonium ions can inhibit metal-dependent enzymes (e.g., alkaline phosphatase). Using alternative buffers (e.g., Tris) may be necessary .

What are the limitations of using this compound in complex biological matrices (e.g., cell lysates or serum)?

Answer:

- Matrix Effects : Endogenous phosphatases in lysates hydrolyze the substrate, leading to false positives. Including inhibitors (e.g., sodium orthovanadate) or heat-inactivating lysates minimizes interference .

- Signal-to-Noise Ratio : High background in fluorogenic assays requires normalization to substrate-free controls .

- Solubility Limits : In lipid-rich matrices (e.g., serum), surfactants (e.g., Triton X-100) improve substrate dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.